2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H19ClF2N2O3S2 and its molecular weight is 533. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antifolate Inhibitors and Antitumor Activity : Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, including derivatives with a chlorophenyl moiety, were synthesized as potential inhibitors of thymidylate synthase (TS) and examined for their antitumor and antibacterial properties. Notably, some analogues demonstrated potent inhibitory effects against human TS, making them promising candidates for antitumor applications (Gangjee et al., 1996).
High Refractive Index Polyimides : Research into thiophenyl-substituted benzidines, including those with chlorophenyl groups, led to the development of transparent polyimides with high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are significant for applications requiring transparent polymers with advanced optical properties (Tapaswi et al., 2015).
Antimicrobial Agents : A study on the synthesis of novel fused imino pyrimido benzothiazole derivatives, incorporating chlorophenyl and sulfanyl groups, highlighted their potential as anti-inflammatory and antibacterial agents. The biological evaluation indicated promising activity, suggesting these compounds could serve as leads for new drug development (Kale and Mene, 2013).
Antifungal Activities : Research on thieno[2,3-d]pyrimidine derivatives, including those with chlorophenyl substituents, revealed their antifungal efficacy. These compounds were evaluated against various fungi, indicating their potential as antifungal agents and contributing to the search for new treatments for fungal infections (Konno et al., 1989).
Mechanism of Action
Target of Action
A structurally similar compound, n-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1h-pyrimidin-2-yl)sulfanyl]acetamide, is known to inhibit matrix metalloproteinase-9 (mmp-9) . MMP-9 is an enzyme that breaks down extracellular matrix proteins, playing a crucial role in tissue remodeling, inflammation, and disease progression.
Mode of Action
If it acts similarly to the aforementioned MMP-9 inhibitor, it may bind to the active site of the enzyme, preventing it from cleaving its substrate and thus inhibiting its activity .
Result of Action
If it acts as an MMP-9 inhibitor, it could potentially reduce tissue remodeling and inflammation, and slow the progression of diseases where MMP-9 is implicated .
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF2N2O3S2/c26-15-7-5-14(6-8-15)19(31)13-34-25-29-22-21(18-3-1-2-4-20(18)35-22)23(32)30(25)16-9-11-17(12-10-16)33-24(27)28/h5-12,24H,1-4,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGFKTJFCZSJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)OC(F)F)SCC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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